2-Bromo-5-methylthiazole-4-carbohydrazide
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Overview
Description
2-Bromo-5-methylthiazole-4-carbohydrazide is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carbohydrazide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the reaction with hydrazine or a hydrazine derivative to form the carbohydrazide group .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-methylthiazole-4-carbohydrazide may involve scalable processes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production. The process may include steps such as bromination, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylthiazole-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions to form hydrazones or other related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-5-methylthiazole-4-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylthiazole-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The carbohydrazide group may also play a role in binding to specific targets, thereby influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiazole: Lacks the carbohydrazide group, making it less versatile in certain reactions.
5-Methylthiazole-4-carbohydrazide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chloro-5-methylthiazole-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
2-Bromo-5-methylthiazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H6BrN3OS |
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Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C5H6BrN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10) |
InChI Key |
LPOIQOVZJNGFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)NN |
Origin of Product |
United States |
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